![molecular formula C11H16Cl2O2 B14382381 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane CAS No. 89995-48-2](/img/structure/B14382381.png)
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[214~5~2~3~]undecane is a chemical compound with the molecular formula C₁₁H₁₆Cl₂O₂ It is a complex organic molecule characterized by its unique spiro structure, which includes two spiro-connected rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane typically involves multiple steps, starting from simpler organic precursors. The process often includes:
Formation of the spiro rings: This can be achieved through cyclization reactions, where specific conditions such as temperature, pressure, and catalysts are carefully controlled.
Dimethylation: This step involves the addition of methyl groups, often using reagents like methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction: Usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through specific pathways, which can include:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.
DNA/RNA interaction: Interfering with genetic material, potentially affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]decane: A closely related compound with a similar structure but different ring sizes.
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]dodecane: Another similar compound with an additional carbon atom in the ring structure.
Uniqueness
1,1-Dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.4~5~.2~3~]undecane is unique due to its specific spiro configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89995-48-2 |
|---|---|
分子式 |
C11H16Cl2O2 |
分子量 |
251.15 g/mol |
IUPAC名 |
2,2-dichloro-11,11-dimethyl-4,10-dioxadispiro[2.1.45.23]undecane |
InChI |
InChI=1S/C11H16Cl2O2/c1-8(2)10(7-11(10,12)13)15-9(14-8)5-3-4-6-9/h3-7H2,1-2H3 |
InChIキー |
UGYFEEVOZFXYGG-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CC2(Cl)Cl)OC3(O1)CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
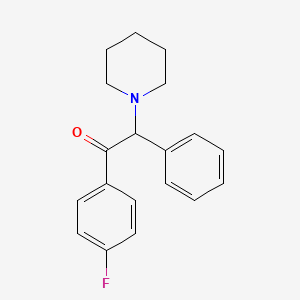
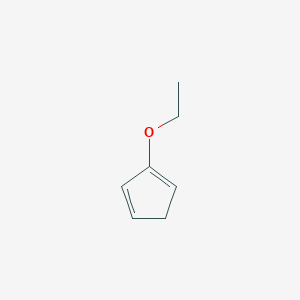
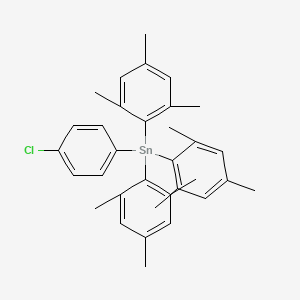
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
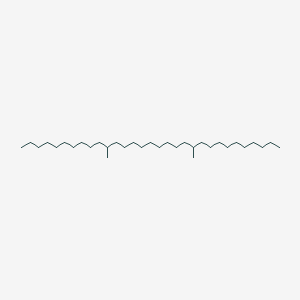
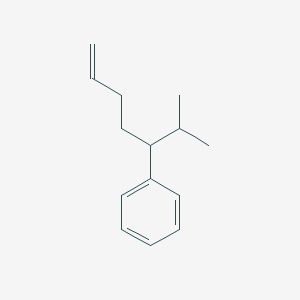
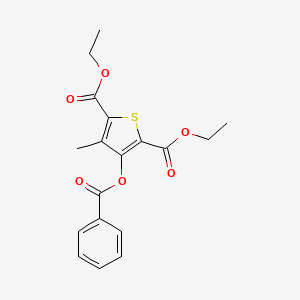
![N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14382376.png)
